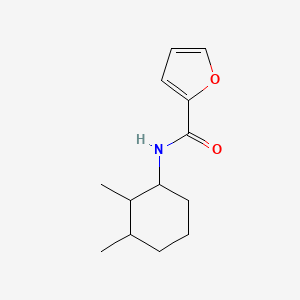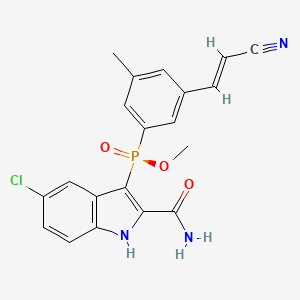
IDX899
Overview
Description
Preparation Methods
The synthesis of IDX899 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an aryl phosphinate-indole structure, which is crucial for its activity as an NNRTI . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
IDX899 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Its high potency against NNRTI-resistant strains makes it a valuable addition to the arsenal of antiretroviral drugsFor example, its unique chemical structure and reactivity make it a useful tool for studying enzyme inhibition and drug resistance mechanisms .
Mechanism of Action
IDX899 exerts its effects by binding to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the replication of the viral genetic material. The molecular targets of this compound include specific amino acid residues within the reverse transcriptase enzyme, which are crucial for its function. The pathways involved in the mechanism of action of this compound include the inhibition of viral replication and the prevention of the emergence of drug-resistant strains .
Comparison with Similar Compounds
IDX899 is similar to other NNRTIs, such as efavirenz, etravirine, and rilpivirine. it has several unique features that set it apart from these compounds. For example, this compound has shown a higher barrier to resistance and improved safety and tolerability profiles compared to efavirenz . Additionally, this compound retains activity against a broader range of NNRTI-resistant strains compared to etravirine and rilpivirine . These features make this compound a valuable addition to the current repertoire of NNRTIs for the treatment of HIV infection.
Properties
IUPAC Name |
5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYTKOSZYQOPV-CCEZBSFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018450-26-4 | |
| Record name | Fosdevirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018450264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosdevirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOSDEVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I0C281BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7499932.png)
![Cyclobutyl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499946.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499947.png)
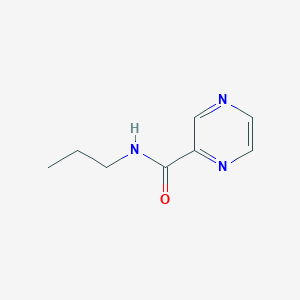
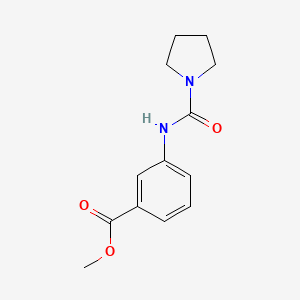
![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)
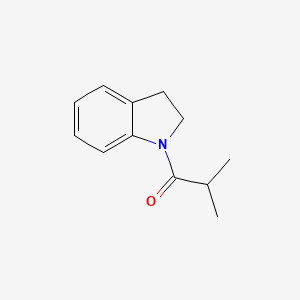
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)
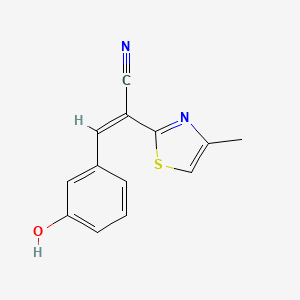
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)
